REACTION_CXSMILES
|
[C:1]([CH2:3][C:4]1([N:15]2[CH:19]=[C:18]([C:20]3[C:21]4[CH:28]=[CH:27][N:26]([CH2:29][O:30][CH2:31][CH2:32][Si:33]([CH3:36])([CH3:35])[CH3:34])[C:22]=4[N:23]=[CH:24][N:25]=3)[CH:17]=[N:16]2)[CH2:7][N:6](C(OC(C)(C)C)=O)[CH2:5]1)#[N:2].Cl.O1CCOCC1>ClCCl>[CH3:35][Si:33]([CH3:34])([CH3:36])[CH2:32][CH2:31][O:30][CH2:29][N:26]1[C:22]2[N:23]=[CH:24][N:25]=[C:20]([C:18]3[CH:17]=[N:16][N:15]([C:4]4([CH2:3][C:1]#[N:2])[CH2:5][NH:6][CH2:7]4)[CH:19]=3)[C:21]=2[CH:28]=[CH:27]1
|
Name
|
tert-butyl 3-(cyanomethyl)-3-(4-(7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)azetidine-1-carboxylate
|
Quantity
|
389.6 g
|
Type
|
reactant
|
Smiles
|
C(#N)CC1(CN(C1)C(=O)OC(C)(C)C)N1N=CC(=C1)C=1C2=C(N=CN1)N(C=C2)COCC[Si](C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1.15 L
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
7 L
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 48 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
CUSTOM
|
Details
|
had been consumed
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was transferred in portions to a 22 L separation funnel
|
Type
|
ADDITION
|
Details
|
containing aqueous ammonium hydroxide (NH4OH, about 4% v/v, 2.5 L)
|
Type
|
TEMPERATURE
|
Details
|
the funnel stayed cool to the touch
|
Type
|
ADDITION
|
Details
|
Ice cubes were periodically added as a precaution
|
Type
|
ADDITION
|
Details
|
Once all of the reaction mixture was added
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued for about 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
to be close to 11
|
Type
|
CUSTOM
|
Details
|
The two layers were separated
|
Type
|
WASH
|
Details
|
the organic layer was washed with brine (2 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure to a minimum volume
|
Type
|
ADDITION
|
Details
|
Heptane (about 3 L) was added to the residue
|
Type
|
CONCENTRATION
|
Details
|
the resulting suspension was concentrated to dryness under reduced pressure
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
C[Si](CCOCN1C=CC2=C1N=CN=C2C=2C=NN(C2)C2(CNC2)CC#N)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 268.2 g | |
YIELD: PERCENTYIELD | 85.6% | |
YIELD: CALCULATEDPERCENTYIELD | 85.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |